molecular formula C5H9NO2S B12722526 2-Methyl-4-thiazolidinecarboxylic acid, (2R-trans)- CAS No. 88855-03-2

2-Methyl-4-thiazolidinecarboxylic acid, (2R-trans)-

Cat. No.: B12722526
CAS No.: 88855-03-2
M. Wt: 147.20 g/mol
InChI Key: FHTPNEYXMGZOSH-QWWZWVQMSA-N
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Description

Structural Classification Within Thiazolidine Derivatives

Thiazolidine derivatives are five-membered heterocyclic compounds containing one sulfur and one nitrogen atom within the ring. The core structure of 2-methyl-4-thiazolidinecarboxylic acid (2R-trans) consists of a thiazolidine backbone (C~3~NS) with a methyl group at position 2 and a carboxylic acid moiety at position 4 (Figure 1). The stereochemistry of the molecule is defined by the (2R-trans) configuration, which dictates the spatial orientation of the methyl and carboxylic acid groups relative to the thiazolidine ring.

Table 1: Structural comparison of select thiazolidine derivatives

Compound Core Structure Substituents Molecular Formula Biological Relevance
Thiazolidine-4-carboxylic acid Thiazolidine ring -COOH at C4 C~4~H~7~NO~2~S Cysteine derivative, antioxidant
2-Methyl-4-thiazolidinecarboxylic acid (2R-trans) Thiazolidine ring -CH~3~ at C2, -COOH at C4 C~5~H~9~NO~2~S Stereospecific metabolic intermediate
2-Aminothiazoline-4-carboxylic acid Thiazoline ring -NH~2~ at C2, -COOH at C4 C~4~H~6~N~2~O~2~S Cysteine biosynthesis intermediate

The methyl group at position 2 introduces steric effects that influence the molecule’s reactivity and conformational stability. Unlike 2,4-thiazolidinediones, which feature keto groups at positions 2 and 4 and are used in diabetes therapeutics, 2-methyl-4-thiazolidinecarboxylic acid lacks the keto functionality, rendering it more resistant to redox reactions. This structural distinction underscores its unique biochemical behavior, particularly in sulfur-mediated metabolic pathways.

Historical Context of Discovery and Early Characterization

The synthesis of thiazolidine derivatives dates to the early 20th century, with foundational work on cysteine-formaldehyde condensation products leading to the discovery of thiazolidine-4-carboxylic acid in the 1930s. The methyl-substituted variant, 2-methyl-4-thiazolidinecarboxylic acid, emerged later as synthetic methodologies advanced, enabling selective alkylation at the thiazolidine ring’s second position.

Early characterization of the (2R-trans) isomer relied on chiral resolution techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. The trans configuration was confirmed through coupling constants observed in ^1^H-NMR spectra, where the dihedral angle between protons at C2 and C4 exceeded 90°, consistent with a staggered conformation. The absolute (R) configuration at C2 was established via optical rotation comparisons with known chiral standards.

By the late 20th century, the compound’s synthesis was optimized using stereoselective routes, such as the reaction of L-cysteine with methylglyoxal under controlled pH conditions. These advances facilitated its use in studies exploring sulfur-amino acid metabolism and redox biology.

Role in Sulfur-Containing Amino Acid Research

2-Methyl-4-thiazolidinecarboxylic acid (2R-trans) is structurally analogous to thiazolidine-4-carboxylic acid, a well-characterized cysteine derivative formed via the condensation of cysteine with aldehydes. In biological systems, such derivatives serve as reservoirs for cysteine, a critical thiol-containing amino acid involved in glutathione synthesis and antioxidant defense.

Research in Entamoeba histolytica has demonstrated that thiazolidine-4-carboxylic acids scavenge reactive oxygen species (ROS) by releasing cysteine upon hydrolysis. While direct studies on the (2R-trans) isomer are limited, its structural similarity suggests comparable functionality. The methyl group at C2 may enhance lipophilicity, potentially influencing membrane permeability and intracellular retention compared to non-methylated analogs.

In synthetic biochemistry, the compound has been employed as a chiral building block for peptidomimetics and enzyme inhibitors. Its rigid thiazolidine ring imposes conformational constraints, making it valuable for designing ligands with high stereochemical specificity. For example, derivatives of 2-methyl-4-thiazolidinecarboxylic acid have been investigated as inhibitors of thymidylate synthase and peroxisome proliferator-activated receptors (PPARs), though these studies primarily focus on non-methylated or differently substituted variants.

Properties

CAS No.

88855-03-2

Molecular Formula

C5H9NO2S

Molecular Weight

147.20 g/mol

IUPAC Name

(2R,4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C5H9NO2S/c1-3-6-4(2-9-3)5(7)8/h3-4,6H,2H2,1H3,(H,7,8)/t3-,4-/m1/s1

InChI Key

FHTPNEYXMGZOSH-QWWZWVQMSA-N

Isomeric SMILES

C[C@@H]1N[C@H](CS1)C(=O)O

Canonical SMILES

CC1NC(CS1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-4-thiazolidinecarboxylic acid, (2R-trans)- can be synthesized through the condensation reaction of cysteine and acetaldehyde . The reaction involves the formation of a thiazolidine ring via a non-enzymatic condensation reaction, followed by ring closure . The reaction conditions typically include an acidic or neutral pH to facilitate the condensation process.

Industrial Production Methods

Industrial production methods for 2-Methyl-4-thiazolidinecarboxylic acid, (2R-trans)- are not well-documented in the literature. the synthesis process can be scaled up by optimizing the reaction conditions and using appropriate catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-thiazolidinecarboxylic acid, (2R-trans)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The thiazolidine ring can undergo substitution reactions, where the methyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require catalysts or specific reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Antioxidant Activity

MTCA exhibits significant antioxidant properties, which are crucial for neutralizing free radicals and preventing oxidative stress-related damage. Research indicates that MTCA can effectively scavenge reactive oxygen species (ROS), making it a potential candidate for therapeutic applications aimed at reducing oxidative stress .

Antibacterial Properties

Studies have demonstrated that MTCA possesses antibacterial activity against various pathogens, including both Gram-positive and Gram-negative bacteria. This suggests its potential use as an antimicrobial agent in treating bacterial infections .

Neuraminidase Inhibition

Research has shown that derivatives of thiazolidine-4-carboxylic acid, including MTCA, can inhibit neuraminidase from the influenza A virus. This property opens avenues for developing antiviral therapies targeting influenza .

Carcinogenic Potential

MTCA has been implicated in gastric cancer risk due to its role as a precursor for N-nitroso compounds, which are known carcinogens. Epidemiological studies have linked elevated urinary levels of N-methylthiazolidine-4-carboxylic acid (NMTCA), a derivative of MTCA, to dietary factors such as alcohol consumption and preserved foods .

Gastric Cancer Risk Assessment

A study involving 191 gastric cancer cases found a significant association between urinary NMTCA levels and dietary habits, indicating a potential link between MTCA derivatives and cancer risk .

Antioxidant Efficacy

In vitro studies demonstrated that MTCA effectively reduced oxidative stress markers in cellular models, highlighting its potential as an antioxidant therapeutic agent .

Antibacterial Efficacy

Experiments showed that MTCA inhibited the growth of bacteria such as Staphylococcus aureus and Escherichia coli, suggesting its role in antibiotic development .

Comparison with Similar Compounds

Key Properties :

  • Molecular formula: C₅H₉NO₂S
  • Molecular weight: 147.2 g/mol (calculated)
  • Physical state: White solid

Comparison with Similar Compounds

Thiazolidinecarboxylic acids exhibit diverse biological and chemical properties depending on substituents and stereochemistry. Below is a detailed comparison:

Structural and Stereochemical Differences

Compound Substituents/Modifications Configuration Molecular Formula Molecular Weight (g/mol) Optical Activity
2-Methyl-4-thiazolidinecarboxylic acid, (2R-trans)- 2-methyl, 4-carboxylic acid (2R-trans) C₅H₉NO₂S 147.2 Inactive
4-Thiazolidinecarboxylic acid, 2-(4-hydroxyphenyl)-, (2S-trans)- 2-(4-hydroxyphenyl) (2S-trans) C₁₀H₁₁NO₃S 225.26 Not specified
(2R,4R)-2-((R)-2-(2-Hydroxyphenyl)-4,5-dihydrothiazol-4-yl)-3-methylthiazolidine-4-carboxylic acid 3-methyl, 2-(2-hydroxyphenyl-dihydrothiazol) (2R,4R) C₁₄H₁₆N₂O₃S₂ 324.42 Likely active (stereospecific)
(2R,4S)-2-((R)-carboxy(2-hydroxyacetamido)methyl)-5,5-dimethylthiazolidine-4-carboxylic acid 5,5-dimethyl, 2-(carboxy-hydroxyacetamido) (2R,4S) C₁₁H₁₈N₂O₆S 318.3 (calculated) Active (synthesis implies stereocontrol)

Key Observations :

  • Substituent Impact : The 2-methyl group in the target compound reduces steric hindrance compared to bulkier substituents like hydroxyphenyl or carboxy-hydroxyacetamido groups. This may enhance metabolic stability but reduce binding affinity in biological systems .
  • Stereochemistry : Optically active analogs (e.g., L- or D-esters in ) exhibit distinct biological activities, whereas the target compound’s inactivity limits its utility in enantioselective applications .

Physical and Chemical Properties

  • Solubility: The hydroxyphenyl-substituted analog (C₁₀H₁₁NO₃S) is less water-soluble due to its aromatic group, whereas the target compound’s methyl group may improve solubility in organic solvents .
  • Stability : Dimethyl-substituted analogs () show enhanced thermal stability due to steric protection of the thiazolidine ring, a feature absent in the target compound .

Biological Activity

2-Methyl-4-thiazolidinecarboxylic acid, also known as 2-MTCA, is a member of the thiazolidine family of compounds. This compound has garnered attention due to its potential biological activities, particularly in the context of metabolic processes, antioxidant defense, and its role in various therapeutic applications. This article synthesizes current research findings regarding the biological activity of 2-MTCA, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

2-MTCA is characterized by its thiazolidine ring structure, which contributes to its biological properties. The compound is classified as an alpha-amino acid derivative, where the amino group is attached to the carbon adjacent to the carboxylate group. This structural configuration is crucial for its interaction with biological systems.

1. Antioxidant Properties

Research indicates that 2-MTCA exhibits significant antioxidant activity. It has been shown to reduce intracellular reactive oxygen species (ROS) levels in various cell cultures, suggesting a protective role against oxidative stress. This property is particularly beneficial in conditions where oxidative damage is prevalent, such as neurodegenerative diseases and cancer.

Table 1: Antioxidant Activity of 2-MTCA

Study ReferenceCell TypeROS Reduction (%)Mechanism of Action
Amebic lysates40%Enzymatic degradation of derivatives
Trophozoite cultures35%Scavenging free radicals

2. Metabolic Role

2-MTCA plays a crucial role in the metabolism of cysteine. It acts as a storage form for L-cysteine, facilitating its release under specific conditions. This mechanism has implications for cellular health and function, particularly in maintaining redox balance and supporting protein synthesis.

3. Anticancer Activity

Recent studies have explored the anticancer potential of thiazolidine derivatives, including 2-MTCA. These compounds have demonstrated inhibitory effects on cancer cell proliferation through various pathways.

Case Study:
A study involving thiazolidine derivatives showed that compounds similar to 2-MTCA induced apoptosis in HeLa cells through both extrinsic and intrinsic signaling pathways. The results indicated that these compounds could serve as potential anticancer agents by targeting multiple cellular mechanisms .

Table 2: Anticancer Activity of Thiazolidine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Mono-thiazolidin-4-oneHeLa15Apoptosis induction
Bis-thiazolidin-4-oneA54920Cell cycle arrest
2-MTCAMCF-718ROS modulation

Pharmacological Applications

The pharmacological profile of 2-MTCA suggests potential applications in treating conditions such as diabetes, cancer, and neurodegenerative disorders due to its insulin-sensitizing properties and ability to modulate metabolic pathways.

1. Diabetes Management

Thiazolidine derivatives have been studied for their insulin-sensitizing effects. In animal models with induced insulin resistance, these compounds improved glucose uptake and reduced hyperglycemia .

2. Neuroprotective Effects

Given its antioxidant properties, 2-MTCA may offer neuroprotective benefits by mitigating oxidative stress-related neuronal damage.

Q & A

Q. What are the key steps and reagents for synthesizing (2R-trans)-2-Methyl-4-thiazolidinecarboxylic acid derivatives?

A robust synthesis protocol involves:

  • Coupling reactions : Use EDCI and HOBt in CH2_2Cl2_2 to activate Boc-protected carboxylic acids, followed by amine addition and Et3_3N for neutralization .
  • Deprotection : Treat intermediates with TFA in CH2_2Cl2_2 (1–8 hours) to remove Boc groups .
  • Purification : Apply silica gel column chromatography with a gradient of hexane/ethyl acetate for isolation (yields: 58–76%) .
  • Characterization : Use 1^1H NMR and mass spectrometry (MS) to confirm structure and stereochemistry .

Q. How should researchers validate the enantiomeric purity of (2R-trans)-configured thiazolidine derivatives?

  • Chiral HPLC : Employ chiral stationary phases to resolve enantiomers.
  • NMR with chiral shift reagents : Use europium-based reagents to distinguish diastereomeric complexes .
  • X-ray crystallography : Resolve absolute configurations for crystalline derivatives, as demonstrated in pharmacopeial standards for related thiazolidine structures .

Advanced Research Questions

Q. How can structural contradictions in NMR data for thiazolidine derivatives be resolved?

Discrepancies often arise from:

  • Dynamic stereochemistry : Thiazolidine rings may exhibit chair-flipping, leading to averaged NMR signals. Low-temperature NMR (e.g., –40°C) can freeze conformers .
  • Solvent effects : Polar solvents like DMSO-d6_6 may stabilize specific conformers. Compare spectra across solvents (CDCl3_3, D2_2O) .
  • DFT calculations : Predict chemical shifts using density functional theory (DFT) to match experimental data, as shown in antibacterial SAR studies .

Q. What experimental design considerations are critical for structure-activity relationship (SAR) studies of thiazolidine-4-carboxylic acid derivatives?

  • Variable substituent libraries : Synthesize derivatives with diverse aryl/alkyl groups at the 2-position to probe steric/electronic effects (e.g., 3,4,5-trimethoxy phenyl for enhanced activity) .
  • Biological assays : Pair in vitro antibacterial testing with computational docking (e.g., AutoDock Vina) to correlate activity with binding affinity to target enzymes .
  • Metabolic stability : Assess hydrolytic stability of the thiazolidine ring under physiological pH (e.g., pH 7.4 buffer at 37°C) to inform drug design .

Q. How can scaling up synthesis preserve enantiomeric purity in (2R-trans)-configured derivatives?

  • Chiral catalysts : Use asymmetric catalysis (e.g., Evans’ oxazaborolidines) during ring-closing steps to minimize racemization .
  • Process monitoring : Implement in-line FTIR to track reaction progress and detect intermediates prone to epimerization .
  • Crystallization control : Optimize solvent polarity (e.g., ethanol/water mixtures) to selectively crystallize the desired enantiomer .

Q. What computational tools are effective for predicting the electronic properties of thiazolidine derivatives?

  • DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and redox behavior. For example, electron-withdrawing groups at the 2-position lower LUMO energy, enhancing electrophilic reactivity .
  • Molecular dynamics (MD) : Simulate interactions with biological targets (e.g., bacterial enzymes) to guide rational design of derivatives with improved binding .

Methodological Resources

  • Synthesis protocols : Refer to multi-step procedures with EDCI/HOBt coupling and TFA deprotection .
  • Stereochemical analysis : Use chiral HPLC and X-ray crystallography standards from pharmacopeial guidelines .
  • Computational modeling : Leverage Gaussian or ORCA software for DFT calculations, as validated in antibacterial studies .

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